HyponineE
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Overview
Description
Preparation Methods
Hyponine E is primarily isolated from the plant Tripterygium hypoglaucum . The extraction process involves the use of organic solvents to separate the alkaloid from the plant material. The compound is then purified using chromatographic techniques .
Chemical Reactions Analysis
Hyponine E undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Hyponine E can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Hyponine E has a wide range of scientific research applications. In chemistry, it is used as a reference material for the study of sesquiterpene alkaloids . In biology, Hyponine E is studied for its anti-inflammatory effects and potential therapeutic applications . In medicine, it is being investigated for its potential use in treating inflammatory diseases . Additionally, Hyponine E is used in the industry for the development of anti-inflammatory agents .
Mechanism of Action
The mechanism of action of Hyponine E involves its interaction with various molecular targets and pathways involved in inflammation . It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory cells . This results in a decrease in inflammation and associated symptoms .
Comparison with Similar Compounds
Hyponine E is unique among sesquiterpene alkaloids due to its macrocyclic structure and potent anti-inflammatory properties . Similar compounds include other sesquiterpene alkaloids such as evoninate and wilfordate, which also possess anti-inflammatory effects . Hyponine E stands out due to its higher potency and specific molecular structure .
Properties
Molecular Formula |
C45H48N2O19 |
---|---|
Molecular Weight |
920.9 g/mol |
IUPAC Name |
[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,20,22-triacetyloxy-21-(acetyloxymethyl)-25-(furan-2-carbonyloxy)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-23-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C45H48N2O19/c1-22-14-15-29-28(12-9-17-47-29)40(54)59-20-42(6)31-32(63-39(53)27-11-8-16-46-19-27)36(61-25(4)50)44(21-58-23(2)48)37(62-26(5)51)33(60-24(3)49)35(65-38(22)52)43(7,56)45(44,66-42)34(31)64-41(55)30-13-10-18-57-30/h8-13,16-19,22,31-37,56H,14-15,20-21H2,1-7H3/t22-,31-,32+,33-,34+,35-,36+,37-,42-,43-,44+,45-/m0/s1 |
InChI Key |
VJZFNGPUNWIJDF-GZWHRQHASA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4OC(=O)C6=CC=CO6)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C7=CN=CC=C7)C |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C6=CC=CO6)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C7=CN=CC=C7)C |
Origin of Product |
United States |
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